Kinase Scaffold Privilege: Thiazolo[5,4-b]pyridine vs. Other Heterocyclic Cores in c-KIT and PI3K Inhibition
The thiazolo[5,4-b]pyridine core has demonstrated high-affinity ATP-site binding across multiple kinases. In c-KIT inhibition, the thiazolo[5,4-b]pyridine derivative 6r achieved an IC50 of 4.77 μM against the imatinib-resistant V560G/D816V double mutant, representing an 8.0-fold improvement over imatinib (IC50 = 37.93 μM) in the same ADP-Glo kinase assay [1]. In a separate PI3K series, the thiazolo[5,4-b]pyridine derivative 19a exhibited an IC50 of 3.6 nM against PI3Kα, with approximately 10-fold selectivity over PI3Kβ [2]. These data establish the thiazolo[5,4-b]pyridine scaffold as a quantitatively validated kinase inhibitor pharmacophore, supporting the rationale for selecting (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine—which preserves this intact core—over non-thiazolopyridine heterocyclic alternatives such as pyrazolo[3,4-b]pyridines or pyrrolo[2,3-b]pyridines for which comparable potency against these specific kinase targets and mutant variants has not been demonstrated.
| Evidence Dimension | c-KIT V560G/D816V double mutant enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-representative thiazolo[5,4-b]pyridine derivative 6r IC50 = 4.77 μM |
| Comparator Or Baseline | Imatinib IC50 = 37.93 ± 8.68 μM; Sunitinib IC50 = 3.98 ± 1.18 μM |
| Quantified Difference | Thiazolo[5,4-b]pyridine 6r: 8.0-fold more potent than imatinib against c-KIT V560G/D816V |
| Conditions | ADP-Glo kinase assay; c-KIT V560G/D816V double mutant |
Why This Matters
Procurement of a thiazolo[5,4-b]pyridine-based compound preserves access to a scaffold with demonstrated potency against clinically challenging drug-resistant kinase mutants, a property not inherent to other heterocyclic cores.
- [1] Nam, Y.; Kim, C.; Han, J.; Ryu, S.; Cho, H.; Song, C.; Kim, N.D.; Kim, N.; Sim, T. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. (Table 3; Abstract: 6r IC50 = 4.77 μM vs. imatinib IC50 = 37.93 μM against c-KIT V560G/D816V). View Source
- [2] Xia, L.; et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules 2020, 25, 4630. (Abstract: compound 19a IC50 = 3.6 nM against PI3Kα; 10-fold selectivity over PI3Kβ). View Source
